molecular formula C24H24ClNO4 B4979397 4-butyl-6-chloro-7-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-2H-chromen-2-one

4-butyl-6-chloro-7-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B4979397
M. Wt: 425.9 g/mol
InChI Key: VSHFQYNDDLKMGH-UHFFFAOYSA-N
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Description

4-butyl-6-chloro-7-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a butyl group, a chloro substituent, and a dihydroquinolinyl moiety. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-6-chloro-7-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl bromide and a suitable base.

    Chlorination: The chloro substituent can be introduced through chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dihydroquinolinyl Moiety: The dihydroquinolinyl moiety can be synthesized separately and then attached to the chromen-2-one core through an ether linkage using appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-butyl-6-chloro-7-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.

Major Products

    Oxidation: Formation of corresponding quinone derivatives.

    Reduction: Formation of reduced chromen-2-one derivatives.

    Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.

Scientific Research Applications

4-butyl-6-chloro-7-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-butyl-6-chloro-7-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

4-butyl-6-chloro-7-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-2H-chromen-2-one can be compared with other similar compounds, such as:

    4-hydroxy-2-quinolones: These compounds share a similar quinolone structure and exhibit diverse biological activities.

    Tetrahydroquinolines: Known for their pharmacological properties, including anticancer and anti-inflammatory activities.

    Chromen-2-one Derivatives: These compounds have a chromen-2-one core and are studied for their potential therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-butyl-6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO4/c1-2-3-7-17-12-24(28)30-21-14-22(19(25)13-18(17)21)29-15-23(27)26-11-6-9-16-8-4-5-10-20(16)26/h4-5,8,10,12-14H,2-3,6-7,9,11,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHFQYNDDLKMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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